Cas no 2315-08-4 (Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-)

Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy- structure
2315-08-4 structure
Product Name:Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-
CAS No:2315-08-4
MF:C19H17N5O5S
MW:427.433782339096
CID:264492
PubChem ID:71111
Update Time:2025-04-19

Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-2-hydroxy-
    • 5-[4-(4,6-dimethyl-2-pyrimidinylsulfamoyl) phenylazo] salicylic acid
    • 5-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylazo]-2-hydroxy-benzoesaeure
    • 5-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenylazo]-2-hydroxy-benzoic acid
    • Salazosulfadimidina
    • Salazosulfadimidina [INN-Spanish]
    • Salazosulfadimidine
    • Salazosulfadimidinum
    • Salazosulfadimidinum [INN-Latin]
    • Salazosulphadimidine
    • SCHEMBL1982566
    • CHEMBL2107040
    • Salazo-sulfadimidinum
    • 2315-08-4
    • NS00011889
    • CHEBI:135693
    • Salazosulfadimidine [INN:BAN]
    • EINECS 219-016-6
    • Q27292237
    • W33009B02O
    • UNII-W33009B02O
    • Salazosulfadimidine [INN]
    • DTXSID101018136
    • DTXSID80862901
    • 3-(2-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • SALAZOSULFADIMIDINE [MI]
    • 5-(p-((4,6-Dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)salicylic acid
    • NS00120847
    • SCHEMBL150333
    • Inchi: 1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24)/b23-22+
    • InChI Key: DFPJEJKMDZFZHC-GHVJWSGMSA-N
    • SMILES: S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)O)=C1)O)(NC1N=C(C)C=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 427.09500
  • Monoisotopic Mass: 427.09503983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 163Ų

Experimental Properties

  • Density: 1.49
  • Melting Point: 207°
  • Boiling Point: 674.1°Cat760mmHg
  • Flash Point: 361.5°C
  • Refractive Index: 1.69 
  • PSA: 162.58000
  • LogP: 4.86720
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.